(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC17455514
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL -](/images/structure/VC17455514.png)
Specification
Molecular Formula | C12H19NO |
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Molecular Weight | 193.28 g/mol |
IUPAC Name | (1S,2R)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol |
Standard InChI | InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m1/s1 |
Standard InChI Key | WGNUPOFVVAWING-BXKDBHETSA-N |
Isomeric SMILES | C[C@H]([C@H](C1=CC=CC=C1C(C)C)N)O |
Canonical SMILES | CC(C)C1=CC=CC=C1C(C(C)O)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL features a propan-2-ol backbone with an amino group at position 1 and a hydroxyl group at position 2. The phenyl ring at position 1 is substituted with a methylethyl (isopropyl) group at the ortho position. The stereochemistry—1S and 2R—imparts chirality, critical for interactions in biological systems.
Molecular Formula:
Molecular Weight: 209.29 g/mol
Key Functional Groups:
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Primary amine ()
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Secondary alcohol ()
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Ortho-substituted isopropylphenyl group
The spatial arrangement of these groups influences solubility, reactivity, and binding affinity. For example, the hydroxyl and amino groups confer polarity, enhancing solubility in polar solvents like water or ethanol, while the hydrophobic isopropylphenyl moiety may facilitate membrane permeability .
Synthetic Methodologies and Biocatalytic Approaches
Biocatalytic Cascades for Amino Alcohol Synthesis
While direct synthesis of (1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL is undocumented, analogous 1,2-amino alcohols are synthesized via multi-enzyme cascades. A representative strategy involves:
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Deamination: Tyrosine ammonia lyase (TAL) converts aromatic amino acids to cinnamic acid derivatives .
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Reduction: Alcohol dehydrogenases (ADHs) reduce ketones to alcohols.
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Transamination: ω-Transaminases (ωTAs) introduce amino groups using amine donors like alanine .
For instance, (R)-1-phenylethane-1,2-diol was synthesized from L-phenylalanine using TAL and ADH/ωTA cascades with >99% enantiomeric excess (ee) . Adapting this approach, the target compound could be synthesized from a 2-isopropylcinnamic acid precursor through sequential reduction and transamination.
Chemoenzymatic Optimization
Key parameters for high-yield synthesis include:
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pH Control: Optimal activity for TAL (pH 9) and ωTA (pH 8.5) necessitates careful adjustment .
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Cofactor Regeneration: NAD+ recycling systems (e.g., formate dehydrogenase) improve cost-efficiency .
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Solvent Systems: Ethyl acetate extraction effectively isolates hydrophobic intermediates .
Physicochemical Properties and Analytical Characterization
Experimental and Predicted Properties
Property | Value/Description | Source Analogue |
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Density | ~1.12–1.18 g/cm³ | |
Boiling Point | >300°C (estimated) | |
Solubility | Polar solvents (H₂O, EtOH, DMSO) | |
LogP | ~1.7–2.0 (hydrophobic phenyl group) |
Spectroscopic Identification
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NMR: and NMR would show peaks for the aromatic protons (δ 7.2–7.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and hydroxyl/amine protons (broad signals δ 1.5–3.0 ppm) .
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HPLC/GC: Reverse-phase HPLC with chiral columns or derivatization (e.g., GITC) can resolve enantiomers, as demonstrated for similar amino alcohols .
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